molecular formula C14H15NO3 B1520649 2-(3-Acetyl-1H-indol-1-YL)butanoic acid CAS No. 869949-98-4

2-(3-Acetyl-1H-indol-1-YL)butanoic acid

Cat. No.: B1520649
CAS No.: 869949-98-4
M. Wt: 245.27 g/mol
InChI Key: WONGCYPXRDVLEE-UHFFFAOYSA-N
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Description

2-(3-Acetyl-1H-indol-1-YL)butanoic acid is a chemical compound belonging to the class of indole derivatives. Indoles are heterocyclic compounds with a structure that includes a benzene ring fused to a pyrrole ring. This compound is characterized by the presence of an acetyl group at the 3-position of the indole ring and a butanoic acid moiety attached to the 1-position of the indole ring.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 1H-indole as the starting material.

  • Acetylation: The indole undergoes acetylation at the 3-position using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

  • Butanoic Acid Attachment: The acetylated indole is then reacted with butanoic acid or its derivatives under conditions that promote esterification or amidation reactions.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Types of Reactions:

  • Oxidation: The indole ring can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

  • Reduction: Reduction reactions can be performed on the acetyl group or the butanoic acid moiety to produce corresponding reduced forms.

  • Substitution: Substitution reactions at the indole ring can introduce different functional groups, altering the compound's properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles are employed, depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Indole-3-carboxylic acid derivatives.

  • Reduction Products: Reduced acetyl derivatives and butanoic acid derivatives.

  • Substitution Products: Substituted indole derivatives with different functional groups.

Mechanism of Action

Scientific Research Applications

2-(3-Acetyl-1H-indol-1-YL)butanoic acid has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: Indole derivatives are known for their biological activity, including antimicrobial, antiviral, and anticancer properties.

  • Medicine: This compound and its derivatives are investigated for their potential therapeutic effects in treating various diseases.

  • Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • 2-(1H-indol-3-yl)acetaldehyde

  • 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide

  • 2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide

Uniqueness: 2-(3-Acetyl-1H-indol-1-YL)butanoic acid is unique due to its specific structural features, which include the acetyl group at the 3-position and the butanoic acid moiety. These features contribute to its distinct chemical and biological properties compared to other indole derivatives.

Properties

IUPAC Name

2-(3-acetylindol-1-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-3-12(14(17)18)15-8-11(9(2)16)10-6-4-5-7-13(10)15/h4-8,12H,3H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WONGCYPXRDVLEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1C=C(C2=CC=CC=C21)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10660659
Record name 2-(3-Acetyl-1H-indol-1-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869949-98-4
Record name 3-Acetyl-α-ethyl-1H-indole-1-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869949-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Acetyl-1H-indol-1-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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